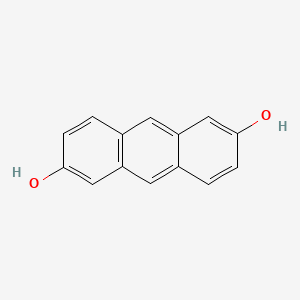

ANTHRACENE-2,6-DIOL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

anthracene-2,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBHFHMVEOHFRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541545 | |

| Record name | Anthracene-2,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101488-73-7 | |

| Record name | Anthracene-2,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Anthracene-2,6-diol

This guide provides a comprehensive overview of the synthesis and characterization of anthracene-2,6-diol, a valuable polycyclic aromatic hydrocarbon for researchers, scientists, and professionals in drug development and materials science. This document moves beyond a simple recitation of facts to offer field-proven insights into the experimental choices and validation processes that ensure the reliable production and confirmation of this versatile compound.

Introduction: The Significance of this compound

Anthracene and its derivatives are a cornerstone of organic chemistry, with wide-ranging applications in the development of dyes, scintillators, and chemotherapeutic agents.[1] The strategic placement of hydroxyl groups on the anthracene scaffold, as seen in this compound (also known as 2,6-dihydroxyanthracene), significantly influences the molecule's electronic properties, solubility, and biological activity.[2] This makes it a particularly interesting building block for the synthesis of novel phosphacyclophanes and polymers.[3][4] Furthermore, dihydroxyanthracene derivatives are being explored for their potential as anticancer agents, owing to their ability to interact with biological targets.[2][5]

The reliable synthesis and thorough characterization of this compound are paramount for its successful application in these fields. This guide provides a detailed protocol for its preparation and the analytical techniques required to verify its identity and purity.

Synthesis of this compound: A Validated Approach

Several synthetic routes to the anthracene core have been established, including the Friedel-Crafts reaction, Haworth synthesis, and the Elbs reaction. However, for the specific synthesis of this compound, a highly effective and reliable method involves the reduction of 2,6-dihydroxy-9,10-anthraquinone. This approach is favored for its efficiency and the commercial availability of the starting material.

Synthetic Workflow: Reduction of 2,6-Dihydroxy-9,10-anthraquinone

The following diagram illustrates the key steps in the synthesis of this compound from its corresponding anthraquinone.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established reduction methods for dihydroxy-9,10-anthraquinones.[6]

Materials:

-

2,6-Dihydroxy-9,10-anthraquinone (Starting Material)

-

Sodium borohydride (NaBH₄) (Reducing Agent)

-

1 M Sodium carbonate (Na₂CO₃) solution

-

Argon or Nitrogen gas (Inert atmosphere)

-

Hydrochloric acid (HCl) or other suitable acid for acidification

-

Ethyl acetate or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (Drying agent)

-

Solvents for recrystallization or column chromatography (e.g., ethanol, hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dihydroxy-9,10-anthraquinone in a 1 M sodium carbonate solution.

-

Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can interfere with the reaction.

-

Reduction: While stirring, slowly add sodium borohydride to the solution at room temperature. The amount of NaBH₄ should be in molar excess to ensure complete reduction.

-

Reaction Monitoring: Allow the reaction to proceed overnight at room temperature under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Carefully quench the excess sodium borohydride by the slow addition of a dilute acid (e.g., 1 M HCl) until the solution is acidic. This should be done in a well-ventilated fume hood as hydrogen gas may be evolved.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent or by column chromatography on silica gel.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are routinely employed.

Spectroscopic Data Summary

| Technique | Parameter | Expected Value/Observation |

| 1H NMR | Chemical Shift (δ) | Aromatic protons in the range of 7.0-8.5 ppm. Hydroxyl protons will appear as a broad singlet, the position of which is concentration and solvent dependent. |

| 13C NMR | Chemical Shift (δ) | Aromatic carbons in the range of 100-150 ppm. Carbons attached to hydroxyl groups will be shifted downfield. |

| Mass Spec. | Molecular Ion Peak (M+) | m/z = 210.23 (for C₁₄H₁₀O₂)[7] |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Broad O-H stretch around 3200-3600 cm⁻¹. C-H stretches for aromatic rings around 3000-3100 cm⁻¹. C=C aromatic ring stretches around 1400-1600 cm⁻¹. C-O stretches around 1200-1300 cm⁻¹. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region due to the coupling of adjacent protons. The symmetry of the molecule will influence the number of distinct proton signals. The hydroxyl protons will typically appear as a broad singlet that can be exchanged with D₂O.[8][9][10][11]

-

¹³C NMR: The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule. The carbons bearing the hydroxyl groups will be significantly deshielded and appear at a lower field (higher ppm) compared to the other aromatic carbons.[7][9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. For this compound (C₁₄H₁₀O₂), the high-resolution mass spectrum should show a molecular ion peak at an m/z value corresponding to its exact mass (210.0681 g/mol ).[7][12][13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[14] The IR spectrum of this compound will be characterized by:

-

A broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups.[15][16]

-

Sharp peaks around 3000-3100 cm⁻¹ corresponding to the C-H stretching vibrations of the aromatic ring.

-

Several absorptions in the 1400-1600 cm⁻¹ region due to C=C stretching vibrations within the aromatic rings.

-

A strong C-O stretching band typically found in the 1200-1300 cm⁻¹ range.

Safety and Handling

This compound, like many aromatic compounds, requires careful handling.[17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[18][19][20]

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[18]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[18]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This guide has provided a detailed, scientifically grounded framework for the synthesis and characterization of this compound. By following the outlined protocols and understanding the principles behind the characterization techniques, researchers can confidently produce and validate this important chemical intermediate for its diverse applications in drug discovery and materials science. The provided insights into the causality of experimental choices and the self-validating nature of the described protocols are intended to empower researchers to achieve reliable and reproducible results.

References

-

Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π-conjugated small molecules and polymers. ResearchGate. [Link]

-

Nifant'ev, E. E., et al. (2006). Anthracene Diols in the Synthesis of Phosphacyclophanes. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(6), 1363-1373. [Link]

-

Yamamoto, T., et al. (1996). Synthesis of poly(anthracene-2,6-diyl) and a copolymer containing alternately anthracene-2,6-diyl and p-phenylene units. Chemical Communications, (13), 1679-1680. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Anthracene. Oxford Lab Fine Chem. [Link]

-

A Review on Anthracene and Its Derivatives: Applications. Open Access Journals. [Link]

-

Atwell, G. J., et al. (1987). Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives. Journal of Medicinal Chemistry, 30(4), 664-669. [Link]

-

Pharmacareerinsider. (2024). Method of preparation of Anthracene. Pharmacareerinsider. [Link]

-

NIST. (n.d.). Anthracene. NIST WebBook. [Link]

-

de Oliveira, C. A. F., et al. (2021). Synthesis and Structural Studies of Two New Anthracene Derivatives. Molbank, 2021(2), M1229. [Link]

- Google Patents. (n.d.). Preparation method of 2,6-dihydroxynaphthalene.

-

NIST. (n.d.). Anthracene. NIST WebBook. [Link]

-

Toole, H. (2023). Multidisciplinary Aspects of Infrared Spectroscopy in Organic Chemistry. Journal of Chemical Engineering and Technology. [Link]

-

RSC Publishing. (2020). Quantification of anthracene after dermal absorption test via APCI-tandem mass spectrometry. Analytical Methods. [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of Anthracene (a) and of the... ResearchGate. [Link]

-

YouTube. (2016). Anthracene : Preparation, Structure and Physical and chemical Properties. YouTube. [Link]

-

ResearchGate. (2008). An optimized method for the synthesis of 2,6-diaminoanthracene. ResearchGate. [Link]

-

PubChem. (n.d.). 2,6-Dihydroxyanthraquinone. National Center for Biotechnology Information. [Link]

-

OSTI.GOV. (1969). Infrared Spectrum of Anthracene-d10. OSTI.GOV. [Link]

-

Cao, H., et al. (2022). Understanding the interaction mechanism of carbazole/anthracene with N, N-dimethylformamide: NMR study substantiate carbazole separation. Green Chemical Engineering. [Link]

-

PubChem. (n.d.). Anthracene. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). Anthracene based compounds and their uses.

-

ResearchGate. (n.d.). Mass spectra for anthracene, naphthalene and benzene. ResearchGate. [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of poly(anthracene-2,6-diyl) and a copolymer containing alternately anthracene-2,6-diyl and p-phenylene units - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C14H10O2 | CID 13466096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Anthracene(120-12-7) 1H NMR spectrum [chemicalbook.com]

- 11. Anthracene-1,4,9,10-tetraol(476-60-8) 1H NMR spectrum [chemicalbook.com]

- 12. Quantification of anthracene after dermal absorption test via APCI-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. longdom.org [longdom.org]

- 15. Anthracene [webbook.nist.gov]

- 16. Infrared Spectrum of Anthracene-d10 (Journal Article) | OSTI.GOV [osti.gov]

- 17. chemicalbook.com [chemicalbook.com]

- 18. uwaterloo.ca [uwaterloo.ca]

- 19. oxfordlabchem.com [oxfordlabchem.com]

- 20. tcichemicals.com [tcichemicals.com]

The Elusive Crystal Structure of Anthracene-2,6-Diol: A Technical Overview

For Immediate Release

[City, State] – [Date] – Despite its significance as a key derivative of anthracene, a comprehensive, publicly available crystal structure of anthracene-2,6-diol remains conspicuously absent from crystallographic databases. This in-depth technical guide, compiled for researchers, scientists, and drug development professionals, navigates the existing knowledge surrounding this compound, highlighting its known properties and the current data gap in its solid-state characterization. While a definitive crystallographic analysis is not presently attainable, this paper synthesizes the available information on its synthesis, and the structural data of closely related compounds, to provide a valuable resource for those working with this molecule.

Introduction: The Significance of this compound

This compound (C₁₄H₁₀O₂), a dihydroxy derivative of the polycyclic aromatic hydrocarbon anthracene, holds interest in various fields due to the electronic influence of its hydroxyl groups on the anthracene core.[1] These substitutions can significantly alter the photophysical properties, solubility, and reactivity of the parent molecule, making it a potentially valuable building block in materials science and medicinal chemistry. Understanding its precise three-dimensional structure is paramount for predicting its behavior in different environments and for designing novel applications.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data, sourced from various chemical databases, provides a foundational understanding of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₂ | [1] |

| Molecular Weight | 210.23 g/mol | [1][2] |

| CAS Number | 101488-73-7 | [1][2][3] |

| Appearance | Solid | [2] |

| Melting Point | >300 °C (literature) | [3] |

| InChI Key | JBBHFHMVEOHFRE-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of this compound has been reported, typically starting from its oxidized precursor, 2,6-dihydroxyanthracene-9,10-dione (also known as anthraflavic acid).[4][5] A common synthetic route involves the reduction of the anthraquinone core.

Experimental Protocol: Reduction of 2,6-Dihydroxyanthracene-9,10-dione

This protocol describes a general method for the reduction of 2,6-dihydroxyanthracene-9,10-dione to this compound.

Materials:

-

2,6-dihydroxyanthracene-9,10-dione

-

Sodium borohydride (NaBH₄)

-

1 M Sodium carbonate (Na₂CO₃) solution

-

Inert solvent (e.g., Tetrahydrofuran - THF)

-

Argon or Nitrogen gas supply

Procedure:

-

Dissolve 2,6-dihydroxyanthracene-9,10-dione in a suitable inert solvent under an inert atmosphere (Argon or Nitrogen).

-

Add a 1 M solution of sodium carbonate.

-

Slowly add sodium borohydride to the reaction mixture at room temperature.

-

Stir the reaction overnight at room temperature.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).

-

Upon completion, carefully quench the reaction and perform an aqueous work-up.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the re-oxidation of the diol product back to the anthraquinone, which can be sensitive to atmospheric oxygen.

-

Sodium Borohydride: This reducing agent is selected for its effectiveness in reducing ketones to alcohols under relatively mild conditions.

-

Aqueous Work-up: This step is necessary to remove inorganic salts and any remaining water-soluble reagents from the reaction mixture.

The Quest for the Crystal Structure: A Data Gap

Despite extensive searches of the Cambridge Structural Database (CSD) and other scientific literature, a definitive, publicly accessible single-crystal X-ray diffraction structure of this compound could not be located. The CSD is the world's repository for small-molecule organic and metal-organic crystal structures, and the absence of an entry for this compound indicates that its crystal structure has likely not been determined and/or deposited in the public domain.[6]

This represents a significant gap in the fundamental understanding of this molecule's solid-state properties. Without crystallographic data, key parameters such as the unit cell dimensions, space group, bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding and π-π stacking) remain unknown. This information is critical for:

-

Computational Modeling: Accurate crystal structure data is essential for validating and parameterizing computational models used to predict material properties.

-

Polymorphism Prediction: Understanding the crystal packing of one form is the first step in exploring the potential for different crystalline polymorphs, which can have vastly different physical properties.

-

Structure-Property Relationships: A detailed crystal structure would provide invaluable insights into how the molecular arrangement influences the bulk properties of the material.

Insights from a Related Structure: 2,6-Dihydroxyanthracene-9,10-dione

While the crystal structure of this compound is unavailable, the structure of its precursor, 2,6-dihydroxyanthracene-9,10-dione, has been reported.[4][7][8][9] This compound, also known as anthraflavic acid, provides some clues as to the potential solid-state behavior of this compound. The crystal structure of 2,6-dihydroxyanthracene-9,10-dione reveals a planar molecule with extensive intermolecular hydrogen bonding involving the hydroxyl and carbonyl groups.[8] It is reasonable to hypothesize that this compound would also exhibit strong intermolecular hydrogen bonding mediated by its two hydroxyl groups, which would likely play a dominant role in its crystal packing.

Future Directions and a Call for Data

The absence of a determined crystal structure for this compound presents a clear opportunity for the scientific community. A single-crystal X-ray diffraction study of this compound would be a valuable contribution to the field of structural chemistry and materials science.

Proposed Experimental Workflow for Crystal Structure Determination

The following workflow outlines the necessary steps to determine the crystal structure of this compound.

Figure 1. A proposed experimental workflow for the determination of the crystal structure of this compound.

Conclusion

This technical guide has consolidated the currently available information on this compound, highlighting its synthesis and known physicochemical properties. The most significant finding is the current lack of a publicly available crystal structure for this compound. This data gap hinders a complete understanding of its solid-state behavior and limits the full exploitation of its potential in materials and pharmaceutical development. The authors strongly encourage further research to determine the crystal structure of this compound and to deposit this valuable data in the Cambridge Structural Database for the benefit of the wider scientific community.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NBNI. 2,6-Dihydroxyanthracene-9,10-dione: Chemical Properties and Applications. [Link]

-

ResearchGate. Crystal structure of 1,8-dihydroxy-3-{[(triphenylstannyl)oxy]carbonyl} anthracene-9,10-dione, C33H22O6Sn. [Link]

-

MDPI. Synthesis and Structural Studies of Two New Anthracene Derivatives. [Link]

-

ResearchGate. Scheme 2. (i) Reduction of 2,6-dihydroxy-9,10-anthraquinone (1a) to... [Link]

-

Semantic Scholar. Synthesis and Structural Studies of Two New Anthracene Derivatives. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). Access Structures. [Link]

-

Iowa Research Online. CCDC 2347862: Experimental Crystal Structure Determination. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). Search Results - Access Structures. [Link]

-

PubChem. 2,6-Dihydroxyanthraquinone. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C14H10O2 | CID 13466096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 101488-73-7 [sigmaaldrich.com]

- 3. This compound | 101488-73-7 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Search - Access Structures [ccdc.cam.ac.uk]

- 7. 2,6-Dihydroxyanthraquinone | 84-60-6 | FD40589 | Biosynth [biosynth.com]

- 8. ossila.com [ossila.com]

- 9. 2,6-Dihydroxyanthraquinone | C14H8O4 | CID 6776 - PubChem [pubchem.ncbi.nlm.nih.gov]

ANTHRACENE-2,6-DIOL solubility in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of Anthracene-2,6-Diol

Executive Summary

This compound is a polycyclic aromatic hydrocarbon (PAH) featuring a rigid anthracene core functionalized with two hydroxyl groups. This unique structure imparts a combination of hydrophobicity from the aromatic system and hydrophilicity from the polar hydroxyl moieties, leading to complex solubility behavior. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound in organic solvents, presents a qualitative solubility profile based on these principles, and details a robust experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's solubility for applications ranging from materials science to medicinal chemistry.[1][2]

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility. This compound is a solid at room temperature with the following key characteristics.[3]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₂ | PubChem[4] |

| Molecular Weight | 210.23 g/mol | PubChem[4] |

| CAS Number | 101488-73-7 | CymitQuimica, PubChem[4][5] |

| Appearance | Solid | Sigma-Aldrich[3] |

| Melting Point | ~300°C | ChemicalBook[6] |

| Calculated LogP | 3.7 | PubChem[4] |

| Hydrogen Bond Donors | 2 | PubChem[4] |

| Hydrogen Bond Acceptors | 2 | PubChem[4] |

The molecular structure, with its large, nonpolar aromatic core and two polar, hydrogen-bonding hydroxyl groups, is the primary determinant of its solubility profile.

Figure 1: Chemical structure and key functional regions of this compound.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[7] For this compound, solubility is a balance between its nonpolar aromatic core and its polar hydroxyl groups.

3.1 Solvent Polarity and Hydrogen Bonding

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals (dispersion) forces. While the large anthracene core has significant dispersion interactions, the strong hydrogen bonds between this compound molecules must be broken first. Since nonpolar solvents cannot form hydrogen bonds, they are generally poor solvents for this compound.

-

Polar Aprotic Solvents (e.g., Acetone, THF, DMSO): These solvents have dipole moments and can act as hydrogen bond acceptors but not donors. They can interact with the hydroxyl groups of this compound, disrupting the solute-solute hydrogen bonds to some extent. Solubility is expected to be moderate, increasing with the solvent's polarity and hydrogen bond accepting capability.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. They are most effective at solvating this compound as they can compete effectively with the solute-solute hydrogen bonds and also interact with the polar C-O bonds. Good solubility is anticipated in these solvents.

3.2 Hansen Solubility Parameters (HSP)

Predicted Solubility Profile

Based on the theoretical principles above, a qualitative solubility profile for this compound can be predicted. This serves as a hypothesis for experimental verification.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | Insoluble to Very Sparingly Soluble | Solvent cannot overcome strong solute-solute H-bonding. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Sparingly to Moderately Soluble | Solvents act as H-bond acceptors, partially solvating the -OH groups. |

| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble to Very Soluble | Strong H-bond acceptors and high polarity effectively solvate the molecule. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderately to Soluble | Solvents are both H-bond donors and acceptors, effectively solvating the -OH groups. |

| Aqueous | Water | Insoluble | The large hydrophobic anthracene core dominates, making it insoluble in water despite the two hydroxyl groups.[12][13] |

Experimental Protocol for Solubility Determination

To obtain accurate, quantitative solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a reliable and widely used technique.[14]

5.1 Objective

To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature (e.g., 25°C).

5.2 Materials & Equipment

-

This compound (purity >97%)[3]

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

5.3 Experimental Workflow

Figure 2: Experimental workflow for the equilibrium shake-flask solubility determination method.

5.4 Step-by-Step Methodology

-

Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards using HPLC or UV-Vis to generate a linear calibration curve (Absorbance vs. Concentration).

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a precise volume (e.g., 2.0 mL) of the test solvent. Causality: Using an excess ensures that a saturated solution is formed and equilibrium can be reached.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a minimum of 24 hours. Causality: 24-48 hours is typically sufficient for structurally rigid molecules to reach equilibrium. A preliminary time-point study (e.g., testing at 12, 24, and 48 hours) is recommended to validate that equilibrium has been achieved.[14]

-

Phase Separation: After equilibration, let the vials stand for at least 2 hours to allow undissolved solids to settle. Centrifugation can be used to accelerate this process.

-

Sampling and Filtration: Carefully withdraw a portion of the clear supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops. Collect the filtrate into a clean vial. Trustworthiness: Filtration is critical to remove any microscopic undissolved particles, which would otherwise lead to an overestimation of solubility.

-

Dilution and Quantification: Accurately dilute a known volume of the filtrate with the same solvent to ensure the concentration falls within the linear range of the previously established calibration curve. Analyze the diluted sample.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply by the dilution factor to calculate the solubility of the original saturated solution. Express the final result in appropriate units (e.g., mg/mL, g/L, or M).

Factors Influencing Solubility

Several external factors can influence the measured solubility of this compound.

Sources

- 1. rroij.com [rroij.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 101488-73-7 [sigmaaldrich.com]

- 4. This compound | C14H10O2 | CID 13466096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 101488-73-7 [chemicalbook.com]

- 7. chem.ws [chem.ws]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. www1.udel.edu [www1.udel.edu]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Photophysical Properties of Anthracene-2,6-diol

Foreword: Unveiling the Luminescent Potential of Anthracene-2,6-diol

To the researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive exploration into the photophysical landscape of this compound. Anthracene and its derivatives are foundational to advancements in molecular probes, organic electronics, and therapeutic agents, owing to their unique electronic and emissive properties.[1][2] The precise positioning of hydroxyl groups on the anthracene scaffold, as in this compound, is anticipated to bestow distinct photophysical characteristics, making it a molecule of significant interest.

This document moves beyond a mere recitation of facts. It is designed to be a practical and intellectual toolkit. We will delve into the why behind the how—elucidating the theoretical underpinnings of its luminescent behavior, providing robust, field-tested protocols for its characterization, and exploring the environmental factors that modulate its performance. While direct, comprehensive experimental data on this compound is emerging, this guide will equip you with the necessary framework to undertake its characterization with scientific rigor. We will draw upon the well-established properties of the parent anthracene molecule and related dihydroxy isomers to build a predictive and practical foundation for your investigations.

Synthesis of this compound: From Precursor to Fluorophore

The journey into the photophysical properties of this compound begins with its synthesis. A reliable method involves the reduction of its quinone precursor, 2,6-dihydroxy-9,10-anthraquinone (also known as anthraflavic acid).[3][4] This transformation from a non-fluorescent quinone to a fluorescent aromatic diol is a critical step in unlocking its luminescent potential.

Synthetic Protocol: Reduction of 2,6-dihydroxy-9,10-anthraquinone

This protocol outlines the chemical reduction of 2,6-dihydroxy-9,10-anthraquinone to yield this compound.[3]

Materials:

-

2,6-dihydroxy-9,10-anthraquinone (1a)

-

Sodium borohydride (NaBH₄)

-

1 M Sodium carbonate (Na₂CO₃) solution

-

Argon gas supply

-

Anhydrous solvents (e.g., THF or Dioxane)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Inert Atmosphere: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an argon atmosphere.

-

Dissolution: Dissolve 2,6-dihydroxy-9,10-anthraquinone in the 1 M Na₂CO₃ solution within the flask.

-

Reducing Agent Addition: Slowly add an excess of sodium borohydride to the stirring solution at room temperature. The amount of NaBH₄ should be sufficient to ensure complete reduction of the quinone carbonyl groups.

-

Reaction: Allow the reaction to proceed overnight at room temperature under a continuous argon purge to prevent re-oxidation by atmospheric oxygen.

-

Quenching and Neutralization: Carefully quench the excess NaBH₄ with a dilute acid (e.g., 1 M HCl) until the effervescence ceases. Neutralize the solution to precipitate the product.

-

Isolation and Purification: Collect the crude product by vacuum filtration. The product can be further purified by recrystallization from a suitable solvent system to yield pure this compound (2a).

Causality of Experimental Choices:

-

Inert Atmosphere: The hydroquinone form (dihydroxyanthracene) is susceptible to oxidation back to the quinone, especially in alkaline conditions. An argon atmosphere is crucial to prevent this and ensure a high yield of the desired diol.

-

Sodium Borohydride: This is a mild and selective reducing agent suitable for converting ketones to alcohols without affecting the aromatic rings.

-

Aqueous Na₂CO₃: The use of an aqueous basic solution helps to deprotonate the hydroxyl groups, increasing the solubility of the starting material and facilitating the reduction.

The Photophysical Core of this compound: A Predictive Overview

The introduction of two hydroxyl groups at the 2 and 6 positions of the anthracene core is expected to significantly influence its electronic structure and, consequently, its interaction with light. These electron-donating groups will likely lead to a red-shift in both the absorption and emission spectra compared to the parent anthracene molecule.[1]

Absorption and Emission Spectra

The absorption spectrum of this compound is predicted to retain the characteristic vibronic structure of the anthracene core, arising from π-π* transitions.[5] However, the hydroxyl substituents will likely cause a bathochromic (red) shift in the absorption maxima. Similarly, the fluorescence emission spectrum is expected to be a mirror image of the absorption spectrum, also red-shifted relative to anthracene.

Table 1: Predicted Spectroscopic Properties of this compound in a Non-polar Solvent

| Parameter | Predicted Value/Range | Rationale |

| Absorption Maxima (λ_abs) | 380 - 420 nm | Red-shift from anthracene (λ_abs ≈ 356 nm) due to electron-donating hydroxyl groups. |

| Emission Maxima (λ_em) | 400 - 450 nm | Expected mirror image of the absorption spectrum with a characteristic Stokes shift. |

| Molar Absorptivity (ε) | > 9,000 M⁻¹cm⁻¹ | Anthracene core has a high molar absorptivity. |

| Stokes Shift | 20 - 30 nm | Typical for rigid aromatic fluorophores in non-polar solvents. |

Note: These are predictive values. Experimental verification is essential.

Fluorescence Quantum Yield (Φ_F) and Lifetime (τ_F)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, while the fluorescence lifetime represents the average time the molecule spends in the excited state. For this compound, the presence of hydroxyl groups may introduce new non-radiative decay pathways, potentially affecting these parameters.

-

Quantum Yield (Φ_F): The quantum yield of anthracene in cyclohexane is approximately 0.36. The hydroxyl groups in this compound could either enhance or quench fluorescence depending on solvent interactions and the potential for excited-state proton transfer.

-

Fluorescence Lifetime (τ_F): The fluorescence lifetime of anthracene is typically in the range of a few nanoseconds. The lifetime of this compound is expected to be in a similar range but will be sensitive to environmental factors.

In-depth Methodologies for Photophysical Characterization

A thorough understanding of the photophysical properties of this compound requires precise experimental measurements. The following sections provide detailed protocols for determining the key photophysical parameters.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and emission and the molar absorptivity.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane or ethanol).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance spectra of the dilutions in a 1 cm path length quartz cuvette. Use the pure solvent as a blank.

-

Molar Absorptivity Calculation: Plot absorbance at the maximum absorption wavelength (λ_max) versus concentration. The slope of the line, according to the Beer-Lambert law (A = εcl), will be the molar absorptivity (ε).

-

Emission Measurement: Using a spectrofluorometer, excite the most dilute solution (absorbance < 0.1 at λ_max) at its λ_max and record the emission spectrum.

Caption: Workflow for Absorption and Emission Spectra Measurement.

Determination of Fluorescence Quantum Yield (Relative Method)

Principle: The relative method compares the fluorescence intensity of the sample to a standard with a known quantum yield.[6][7]

Protocol:

-

Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to this compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Solution Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the corrected fluorescence emission spectra for each solution, ensuring identical excitation wavelength, slit widths, and other instrument parameters.

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The plots should be linear. Determine the slope (Gradient) for both lines.

-

-

Quantum Yield Calculation: Use the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) Where:

-

Φ is the quantum yield

-

Grad is the gradient of the plot

-

n is the refractive index of the solvent

-

Subscripts 's' and 'r' refer to the sample and reference, respectively.[7]

-

Caption: Workflow for Relative Quantum Yield Determination.

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

Principle: TCSPC measures the time delay between the excitation pulse and the detection of the first emitted photon. A histogram of these delay times gives the fluorescence decay curve.[8][9]

Protocol:

-

Instrument Setup: Use a TCSPC system with a pulsed light source (e.g., a picosecond laser diode) with an excitation wavelength close to the sample's λ_max.

-

Sample Preparation: Prepare a dilute solution of this compound (absorbance < 0.1).

-

Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a colloidal silica suspension) at the excitation wavelength.

-

Fluorescence Decay Measurement: Acquire the fluorescence decay data for the sample until a sufficient number of photon counts are collected in the peak channel.

-

Data Analysis:

-

Use deconvolution software to fit the experimental decay curve, taking the IRF into account.

-

A multi-exponential decay model is often used: I(t) = Σα_i * exp(-t/τ_i)

-

The fluorescence lifetime (τ) is determined from the fit.

-

Caption: Workflow for Fluorescence Lifetime Measurement using TCSPC.

Environmental Influences on the Photophysics of this compound

The photophysical properties of this compound are expected to be highly sensitive to its local environment, particularly solvent polarity and pH.

Solvent Effects (Solvatochromism)

In polar solvents, the excited state of a fluorophore can be stabilized by the reorientation of solvent molecules around the excited-state dipole.[10] This stabilization lowers the energy of the excited state, leading to a red-shift in the emission spectrum (positive solvatochromism). For this compound, which possesses polar hydroxyl groups, a significant red-shift in the emission maximum is anticipated as solvent polarity increases. A Lippert-Mataga plot can be used to quantify this effect and estimate the change in dipole moment upon excitation.[11]

pH Effects

The hydroxyl groups of this compound can be deprotonated in basic solutions. This change in the ionization state of the molecule will drastically alter its electronic structure and, therefore, its photophysical properties.[12] It is expected that the deprotonated form (the phenolate) will have a more extended π-conjugation, leading to a significant red-shift in both absorption and emission spectra, and a change in the fluorescence quantum yield. This pH sensitivity makes this compound a potential candidate for use as a pH-responsive fluorescent probe.[13]

Potential Applications in Drug Development and Research

The unique photophysical properties of anthracene derivatives make them valuable in various biomedical applications.

-

Fluorescent Probes: The sensitivity of this compound's fluorescence to its environment (polarity, pH) suggests its potential as a fluorescent probe for studying cellular microenvironments or for developing biosensors.

-

Drug Delivery: Anthracene moieties can be incorporated into drug delivery systems. For instance, they can act as photosensitive cross-linkers in hydrogels, allowing for light-triggered drug release.[14][15][16] The diol functionality of this compound offers a convenient handle for conjugation to polymers or other biomolecules.

-

Therapeutic Agents: Some anthracene derivatives have shown promise as anticancer agents.[4] The specific biological activity of this compound would require further investigation.

Conclusion

This compound stands as a promising fluorophore with a rich photophysical character waiting to be fully elucidated. This guide has provided a theoretical framework for understanding its properties, detailed experimental protocols for its characterization, and insights into its potential applications. By applying the methodologies outlined herein, researchers can unlock the full potential of this intriguing molecule and pave the way for new discoveries in science and medicine.

References

-

[Strong and pH dependent fluorescence in unprecedented anthra

-

of_Anthracene_Derivatives)

Sources

- 1. Photophysical Properties of Anthracene Derivatives | MDPI [mdpi.com]

- 2. Design and Color Prediction of Anthracene-Based Dyes Based on Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 9. horiba.com [horiba.com]

- 10. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 11. Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. quora.com [quora.com]

- 13. iris.unina.it [iris.unina.it]

- 14. Enhanced drug retention by anthracene crosslinked nanocomposites for bimodal imaging-guided phototherapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 15. Generic, anthracene-based hydrogel crosslinkers for photo-controllable drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enhanced drug retention by anthracene crosslinked nanocomposites for bimodal imaging-guided phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability of 2,6-Dihydroxyanthracene

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of aromatic compounds is paramount. This guide provides an in-depth technical exploration of the thermal stability of 2,6-dihydroxyanthracene, a key polycyclic aromatic hydrocarbon (PAH) derivative. While specific experimental data on this exact molecule is not extensively available in public literature, this document synthesizes established principles from the analysis of PAHs and phenolic compounds to provide a robust framework for its characterization. We will delve into the theoretical underpinnings of its thermal decomposition, present detailed, field-proven analytical methodologies, and offer insights into the interpretation of the resulting data. This guide is structured to empower researchers to design and execute their own rigorous thermal stability studies.

Introduction: The Significance of Thermal Stability in Aromatic Compounds

2,6-Dihydroxyanthracene belongs to the class of polycyclic aromatic hydrocarbons, compounds composed of multiple fused aromatic rings[1]. The introduction of hydroxyl groups to the anthracene core significantly influences its chemical reactivity, solubility, and, critically, its thermal stability. Understanding the temperature at which a molecule begins to decompose and the mechanisms by which it does so is crucial for a variety of applications, from pharmaceutical formulation, where it can dictate shelf-life and storage conditions, to materials science.

The thermal degradation of complex organic molecules can be influenced by factors such as the strength of chemical bonds and the presence of functional groups. For 2,6-dihydroxyanthracene, the C-C and C-H bonds of the aromatic system and the C-O and O-H bonds of the hydroxyl groups are of primary interest. The stability of the molecule is dictated by the energy required to initiate the scission of these bonds.

Theoretical Considerations: Postulated Thermal Decomposition Pathways

For 2,6-dihydroxyanthracene, decomposition is likely initiated by the cleavage of the O-H bond or the C-O bond of the hydroxyl groups, as these are generally weaker than the C-C bonds of the aromatic rings. Dehydration is a plausible initial step, leading to the formation of more complex, condensed aromatic structures or reactive intermediates[4]. Subsequent degradation at higher temperatures would involve the fragmentation of the anthracene backbone itself. It is important to note that the atmosphere in which the heating occurs (e.g., inert or oxidative) will significantly impact the decomposition products.

Analytical Methodologies for Assessing Thermal Stability

To experimentally determine the thermal stability of 2,6-dihydroxyanthracene, a combination of thermoanalytical techniques is indispensable. The two primary methods employed for such characterization are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of residual material. For PAHs, significant mass loss is typically observed in the range of 300-500 °C[2].

Experimental Protocol:

-

Sample Preparation:

-

Ensure the 2,6-dihydroxyanthracene sample is of high purity. A common synthetic route involves the reduction of 2,6-dihydroxy-9,10-anthraquinone[5][6].

-

Grind the crystalline sample to a fine, homogenous powder to ensure uniform heat distribution.

-

Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

-

Instrument Setup and Measurement:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Program a heating ramp from 30 °C to 1000 °C at a constant rate of 10 °C/min[2].

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (Tonset) from the initial deviation from the baseline.

-

Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperature(s) of maximum decomposition rate (Tpeak).

-

TGA Experimental Workflow

Caption: Workflow for Thermogravimetric Analysis of 2,6-dihydroxyanthracene.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and decomposition, which are associated with endothermic or exothermic events. For phenolic compounds, DSC can reveal denaturation temperatures and the enthalpy of these transitions[7][8].

Experimental Protocol:

-

Sample Preparation:

-

Use a high-purity, powdered sample of 2,6-dihydroxyanthracene.

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Hermetically seal the pan to contain any evolved gases and prevent sublimation prior to decomposition[8].

-

-

Instrument Setup and Measurement:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Program a heating ramp from 30 °C to a temperature above the decomposition range determined by TGA (e.g., 500 °C) at a rate of 10 °C/min[7].

-

Record the differential heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain a DSC thermogram.

-

Identify endothermic peaks, which may correspond to melting, and exothermic peaks, which can indicate decomposition or crosslinking reactions[9].

-

Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.

-

DSC Experimental Workflow

Caption: Workflow for Differential Scanning Calorimetry of 2,6-dihydroxyanthracene.

Data Presentation and Interpretation

The quantitative data obtained from TGA and DSC experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Summary of Thermal Analysis Data for 2,6-Dihydroxyanthracene

| Parameter | TGA | DSC |

| Onset Temperature (Tonset) | Temperature at which mass loss begins. | Temperature at the start of a thermal event (melting or decomposition). |

| Peak Temperature (Tpeak) | Temperature of maximum rate of mass loss. | Temperature at the maximum of an endothermic or exothermic peak. |

| Mass Loss (%) | Percentage of initial mass lost at specific temperature ranges. | N/A |

| Residual Mass (%) | Percentage of initial mass remaining at the end of the experiment. | N/A |

| Enthalpy (ΔH) (J/g) | N/A | Heat absorbed (endothermic) or released (exothermic) during a thermal event. |

Interpretation of Expected Results:

-

TGA: A single, sharp mass loss step would suggest a relatively simple, one-stage decomposition process. Multiple steps would indicate a more complex degradation mechanism with the formation of thermally stable intermediates. The residual mass at the end of the TGA run in an inert atmosphere is indicative of char formation, a common phenomenon for aromatic compounds.

-

DSC: An endothermic peak prior to any significant mass loss in the TGA would likely correspond to the melting point of 2,6-dihydroxyanthracene. An exothermic peak in the DSC thermogram that coincides with a mass loss event in the TGA is strong evidence of a decomposition process. The enthalpy of this exotherm provides a measure of the energy released during decomposition.

Conclusion and Future Directions

This guide has outlined a comprehensive approach to characterizing the thermal stability of 2,6-dihydroxyanthracene. By employing the detailed TGA and DSC protocols, researchers can obtain critical data on its decomposition temperature, thermal transitions, and energetic profile. While specific experimental values for this compound are yet to be widely published, the methodologies described herein, based on the analysis of analogous PAHs and phenolic compounds, provide a robust framework for its investigation.

Future work should focus on coupling these thermoanalytical techniques with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to identify the gaseous products evolved during decomposition. This would provide direct experimental evidence to elucidate the precise thermal decomposition mechanism of 2,6-dihydroxyanthracene, moving from the postulated pathways to a confirmed reaction scheme. Such knowledge is invaluable for advancing the application of this and related compounds in drug development and materials science.

References

- Mechanistic understanding of polycyclic aromatic hydrocarbons (PAHs)

- Investigation of mechanisms of polycyclic aromatic hydrocarbons (PAHs) initiated from the thermal degradation of styrene butadiene rubber (SBR)

- Effect of removal of phenolic compounds on structural and thermal properties of sunflower protein isol

- Differential scanning calorimetry of the effects of temperature and humidity on phenol-formaIdehyde resin cure.

- DIFFERENTIAL SCANNING CALORIMETRY OF PHENOLIC RESINS. (1977). Semantic Scholar.

- Scheme 2. (i) Reduction of 2,6-dihydroxy-9,10-anthraquinone (1a) to...

- DSC thermograms of phenolic resins at heating rate of 10°C/min.

- Polycyclic arom

- Anthraquinone. Wikipedia.

- Theoretical investigations on the thermal decomposition mechanism of 5-hydroxy-6-hydroperoxy-5,6-dihydrothymidine in w

Sources

- 1. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 2. Mechanistic understanding of polycyclic aromatic hydrocarbons (PAHs) from the thermal degradation of tires under various oxygen concentration atmospheres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of mechanisms of polycyclic aromatic hydrocarbons (PAHs) initiated from the thermal degradation of styrene butadiene rubber (SBR) in N2 atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Theoretical investigations on the thermal decomposition mechanism of 5-hydroxy-6-hydroperoxy-5,6-dihydrothymidine in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anthraquinone - Wikipedia [en.wikipedia.org]

- 7. Effect of removal of phenolic compounds on structural and thermal properties of sunflower protein isolate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 9. researchgate.net [researchgate.net]

Authored by: Dr. Gemini, Senior Application Scientist

An In-depth Technical Guide to Anthracene-2,6-diol for Advanced Research

Foreword: This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with anthracene derivatives. It moves beyond a simple data sheet to provide a deeper understanding of this compound, focusing on the causality behind its chemical properties and the logic of its application. Every piece of data and every protocol is presented with the aim of ensuring scientific integrity and enabling reproducible, self-validating experimental design.

Core Molecular Profile of this compound

This compound, a dihydroxy derivative of anthracene, is a polycyclic aromatic hydrocarbon of significant interest in materials science and medicinal chemistry. Its core structure consists of three fused benzene rings with hydroxyl groups substituted at the 2 and 6 positions. This specific substitution pattern dictates its electronic properties, reactivity, and potential for intermolecular interactions.

The fundamental molecular identifiers for this compound are summarized below. These values are foundational for all stoichiometric calculations, analytical characterizations, and experimental designs.

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₀O₂ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| CAS Number | 101488-73-7 | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,6-Dihydroxyanthracene, 2,6-Anthracenediol | [1][2] |

It is critical to distinguish this compound from its oxidized counterpart, 2,6-Dihydroxyanthracene-9,10-dione, also known as Anthraflavic acid (CAS 84-60-6). The latter possesses a different molecular formula (C₁₄H₈O₄) and molecular weight (240.21 g/mol ) due to the presence of two ketone groups on the central ring, which significantly alters its chemical behavior and biological activity.[3][4]

Caption: 2D structure of this compound (C₁₄H₁₀O₂).

Synthesis and Derivatization Strategies

The synthesis of specifically substituted anthracenes like the 2,6-diol isomer requires strategic chemical approaches. Direct functionalization of the anthracene core is often challenging due to issues with regioselectivity. Therefore, multi-step syntheses starting from pre-functionalized precursors are common.

Synthesis from Precursors

A prevalent strategy involves the use of organometallic coupling reactions on a functionalized anthracene scaffold. For instance, the synthesis of poly(anthracene-2,6-diyl), a related polymer, utilizes a Diels-Alder adduct of 2,6-dibromoanthracene as a key intermediate.[5] This approach allows for precise placement of functional groups before polymerization. A similar strategy can be adapted for the synthesis of the diol monomer.

Conceptual Workflow for Synthesis:

Caption: Light-induced crosslinking of an anthracene-based hydrogel for controlled drug release.

Analytical Characterization and Safety

Spectroscopic Properties

The characterization of this compound relies on standard analytical techniques.

-

NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the substitution pattern and overall structure. Spectral data for this compound is available in chemical databases. [1]* UV-Visible Spectroscopy: The anthracene core gives rise to characteristic absorption bands in the UV region (typically between 300-400 nm). The exact wavelengths and molar extinction coefficients are influenced by the hydroxyl substituents and the solvent. [6][7]* Fluorescence Spectroscopy: Anthracene and its derivatives are known for their strong fluorescence, making them suitable for applications as fluorescent probes. The quantum yield and emission spectrum are key parameters to be determined. [7]

Physical Properties and Handling

| Property | Value | Source |

| Physical Form | Solid | |

| Melting Point | ~300 °C | [8] |

| Storage | Ambient Temperature |

Safety and Handling: As with many polycyclic aromatic hydrocarbons, appropriate safety precautions must be taken.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). * Precautionary Statements: P260 (Do not breathe dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). * Personal Protective Equipment (PPE): A lab coat, safety glasses, and chemical-resistant gloves are mandatory when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical entity with a well-defined molecular structure and significant potential in advanced materials and therapeutic research. Its utility stems from the combination of the anthracene core's photophysical properties and the reactive hydroxyl groups at the 2 and 6 positions. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, is paramount for its effective and innovative application in the laboratory.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13466096, this compound. Retrieved from [Link]

- 2,6-Dihydroxyanthracene-9,10-dione: Chemical Properties and Applications (2025). Retrieved from an unspecified chemical supplier website.

-

Synthesis of poly(anthracene-2,6-diyl) and a copolymer containing alternately anthracene-2,6-diyl and p-phenylene units. Chemical Communications (RSC Publishing). Retrieved from [Link]

-

This compound price & availability. MOLBASE. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20208215, Anthracene-2,6-dione. Retrieved from [Link]

-

Anthracene Diols in the Synthesis of Phosphacyclophanes. Taylor & Francis Online. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6776, 2,6-Dihydroxyanthraquinone. Retrieved from [Link]

-

Anthracene. PhotochemCAD. Retrieved from [Link]

-

Generic, anthracene-based hydrogel crosslinkers for photo-controllable drug delivery. National Center for Biotechnology Information. Retrieved from [Link]

-

Anthracene. OMLC. Retrieved from [Link]

- A Review on Anthracene and Its Derivatives: Applications. Open Access Journals.

-

Synthesis and Structural Studies of Two New Anthracene Derivatives. MDPI. Retrieved from [Link]

-

ChemInform Abstract: Anthracene-9,10-diones as Potential Anticancer Agents. Synthesis, DNA- Binding, and Biological Studies on a Series of 2,6-Disubstituted Derivatives. ResearchGate. Retrieved from [Link]

-

Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives. Scilit. Retrieved from [Link]

Sources

- 1. This compound | C14H10O2 | CID 13466096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound price & availability - MOLBASE [molbase.com]

- 3. nbinno.com [nbinno.com]

- 4. 2,6-Dihydroxyanthraquinone | C14H8O4 | CID 6776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of poly(anthracene-2,6-diyl) and a copolymer containing alternately anthracene-2,6-diyl and p-phenylene units - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. PhotochemCAD | Anthracene [photochemcad.com]

- 7. omlc.org [omlc.org]

- 8. This compound | 101488-73-7 [chemicalbook.com]

An In-depth Technical Guide to 2,6-Dihydroxyanthracene (CAS 101488-73-7) and its Precursor 2,6-Dihydroxyanthraquinone

A Note to the Researcher: Information regarding 2,6-Dihydroxyanthracene (CAS 101488-73-7) is limited in current scientific literature. The vast majority of available research focuses on its oxidized, and more stable, counterpart, 2,6-Dihydroxyanthraquinone (CAS 84-60-6), also known as Anthraflavic Acid. This guide provides a comprehensive overview of 2,6-Dihydroxyanthracene where information is available, and extensively details the properties and applications of its pivotal precursor, 2,6-Dihydroxyanthraquinone, to offer a complete technical context for researchers and drug development professionals.

Part 1: Core Compound Profile: 2,6-Dihydroxyanthracene

2,6-Dihydroxyanthracene, a polycyclic aromatic hydrocarbon, represents a foundational structure for a range of more complex molecules. Its direct applications are not widely documented, primarily serving as a reactive intermediate.

Chemical Identity and Structure

-

Chemical Name: 2,6-Dihydroxyanthracene[1]

-

Synonyms: 2,6-Anthracenediol[1]

-

CAS Number: 101488-73-7[1]

-

Molecular Formula: C₁₄H₁₀O₂[1]

-

Molecular Weight: 210.23 g/mol [1]

| Identifier | Value | Source |

| CAS Number | 101488-73-7 | [1] |

| Molecular Formula | C₁₄H₁₀O₂ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| IUPAC Name | anthracene-2,6-diol | [1] |

| InChI | 1S/C14H10O2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8,15-16H | [1] |

| InChIKey | JBBHFHMVEOHFRE-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)O)O | [1] |

Synthesis of 2,6-Dihydroxyanthracene

The primary route to 2,6-Dihydroxyanthracene is through the reduction of its corresponding anthraquinone.

This protocol outlines the synthesis of 2,6-dihydroxyanthracene (2a) from 2,6-dihydroxy-9,10-anthraquinone (1a).[2]

Materials:

-

2,6-dihydroxy-9,10-anthraquinone (1a)

-

Sodium borohydride (NaBH₄)

-

1 M Sodium carbonate (Na₂CO₃) solution

-

Argon gas supply

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Procedure:

-

In a round-bottom flask, dissolve 2,6-dihydroxy-9,10-anthraquinone (1a) in a 1 M Na₂CO₃ solution.

-

Purge the flask with argon gas to create an inert atmosphere. This is crucial to prevent the re-oxidation of the product.

-

Slowly add sodium borohydride (NaBH₄) to the solution at room temperature.

-

Allow the reaction to proceed overnight under an argon atmosphere with continuous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with a suitable acidic solution to neutralize the excess NaBH₄.

-

Extract the product using an appropriate organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,6-dihydroxyanthracene (2a).

Purification: Further purification can be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the compound and any impurities.

Caption: Synthesis of 2,6-Dihydroxyanthracene.

Part 2: The Precursor of Interest: 2,6-Dihydroxyanthraquinone

2,6-Dihydroxyanthraquinone (Anthraflavic Acid) is a stable, well-characterized compound that serves as the primary starting material for the synthesis of 2,6-Dihydroxyanthracene. Its own unique properties and applications make it a molecule of significant interest.

Chemical Identity and Physicochemical Properties

-

Synonyms: Anthraflavic Acid, 2,6-Dihydroxyanthracene-9,10-dione, Anthraflavin[3][4]

-

CAS Number: 84-60-6[4]

-

Molecular Formula: C₁₄H₈O₄[4]

-

Molecular Weight: 240.21 g/mol [4]

| Property | Value | Source |

| Appearance | Yellow to brown crystalline powder | [5] |

| Melting Point | >320 °C (decomposes) | [3][5] |

| Solubility | Sparingly soluble in water; Soluble in DMSO and concentrated sulfuric acid | [5] |

Spectroscopic Data (for 2,6-Dihydroxyanthraquinone)

Biological Activity and Mechanism of Action

2,6-Dihydroxyanthraquinone has demonstrated notable biological activities, primarily in the context of cancer research and toxicology.

-

Antimutagenic Properties: Anthraflavic acid is a potent inhibitor of the mutagenicity of certain carcinogens.[5][7] Its mechanism of action involves the inhibition of both microsomal and cytosolic activation pathways of mutagens.[7]

-

Enzyme Inhibition: It is a potent and specific inhibitor of cytochrome P-448 activity, an enzyme system involved in the activation of many chemical carcinogens.[5][7][8]

-

Anticancer Potential: Derivatives of 2,6-disubstituted anthracene-9,10-diones have been synthesized and evaluated for their potential as anticancer agents, with studies focusing on their DNA-binding properties and in vitro cytotoxicity.[9][10] The mode of binding to DNA is thought to involve the side chains occupying both the major and minor grooves, leading to cytotoxic effects.[9]

Caption: Mechanism of 2,6-Dihydroxyanthraquinone.

Applications in Materials Science

The rigid, planar structure of the anthraquinone core makes 2,6-Dihydroxyanthraquinone a valuable building block in materials science, particularly in the field of organic electronics.

-

Organic Semiconductors: It serves as a crucial intermediate in the synthesis of high-performance semiconducting molecules and polymers.[5]

-

Organic Electronics: These materials find applications in:

-

Organic Light-Emitting Diodes (OLEDs): Used in the development of more efficient and durable display technologies.[5]

-

Organic Photovoltaics (OPVs): Employed in the fabrication of flexible and lightweight solar cells.[5]

-

Organic Field-Effect Transistors (OFETs): Utilized in the creation of flexible electronic circuits and sensors.

-

Part 3: Safety and Handling

For 2,6-Dihydroxyanthraquinone (CAS 84-60-6):

-

Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[11]

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust.

-

In case of contact with skin or eyes, rinse thoroughly with water.[11]

-

For 2,6-Dihydroxyanthracene (CAS 101488-73-7):

Part 4: Future Research Directions

The significant knowledge gap regarding 2,6-Dihydroxyanthracene presents numerous opportunities for future research:

-

Full Physicochemical Characterization: Detailed spectroscopic analysis (NMR, IR, MS) and solubility studies are required to fully characterize 2,6-Dihydroxyanthracene.

-

Exploration of Biological Activity: Given the biological activity of its oxidized form, investigating the potential anticancer, antimutagenic, or other therapeutic properties of 2,6-Dihydroxyanthracene is a logical next step.

-

Comparative Studies: Direct comparative studies of the biological and material properties of 2,6-Dihydroxyanthracene and 2,6-Dihydroxyanthraquinone would provide valuable insights into the structure-activity relationship.

-

Development of Novel Derivatives: The hydroxyl groups of 2,6-Dihydroxyanthracene offer reactive sites for the synthesis of novel derivatives with potentially enhanced biological or material properties.

References

-

2,6-Dihydroxyanthracene-9,10-dione: Chemical Properties and Applications. (2025). Chemsrc.com. [Link]

-

Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π-conjugated small molecules and polymers. ResearchGate. [Link]

-

Prajapati, S. P., et al. (1992). Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives. Journal of Medicinal Chemistry. [Link]

-

2,6-Dihydroxyanthraquinone. PubChem. [Link]

-

2,6-DIHYDROXY-ANTHRAQUINONE | CAS#:84-60-6. Chemsrc. [Link]

-

2,6-dihydroxyanthraquinone anthraflavic acid. The Good Scents Company. [Link]

-

This compound. PubChem. [Link]

-

ChemInform Abstract: Anthracene-9,10-diones as Potential Anticancer Agents. Synthesis, DNA- Binding, and Biological Studies on a Series of 2,6-Disubstituted Derivatives. ResearchGate. [Link]

Sources

- 1. This compound | C14H10O2 | CID 13466096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ossila.com [ossila.com]

- 4. 2,6-Dihydroxyanthraquinone | C14H8O4 | CID 6776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 2,6-DIHYDROXYANTHRAQUINONE(84-60-6) 1H NMR spectrum [chemicalbook.com]

- 7. 2,6-DIHYDROXY-ANTHRAQUINONE | CAS#:84-60-6 | Chemsrc [chemsrc.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. downloads.ossila.com [downloads.ossila.com]

An In-Depth Technical Guide to Anthracene-2,6-diol: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Anthracene-2,6-diol, a significant, yet often overlooked, derivative of anthracene. Journeying from its historical roots in the late 19th-century dye industry to its contemporary applications in medicinal chemistry and materials science, this document offers a detailed exploration of its discovery, synthesis, and evolving significance. This guide synthesizes historical chemical literature with modern analytical data and synthetic protocols to serve as an authoritative resource for researchers.

Introduction: The Significance of the Anthracene Scaffold

Anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings, has been a cornerstone of chemical research and industry since its discovery in 1832.[1] Its planar structure and extended π-electron system impart unique photophysical properties, making it a valuable chromophore in a wide array of applications, from synthetic dyes to organic light-emitting diodes (OLEDs).[2] The strategic functionalization of the anthracene core, particularly with hydroxyl groups, gives rise to a class of compounds with diverse and often potent biological activities. This guide focuses on a specific, symmetrically substituted isomer: this compound. By tracing its scientific lineage, we can appreciate the intricate relationship between fundamental organic synthesis and the development of novel therapeutic agents and advanced materials.

The Genesis of a Molecule: Discovery and Early Synthesis